VU 0364739 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

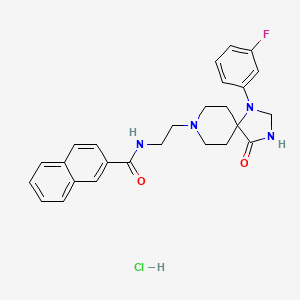

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLAMDMOILNBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Errata and In-Depth Guide to a Putative M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

Initial Query Analysis: The request for a technical guide on the mechanism of action of VU0364739 hydrochloride as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor contains a fundamental discrepancy. Extensive database searches indicate that VU0364739 is a selective inhibitor of phospholipase D2 (PLD2) and is not associated with M1 receptor modulation.

It is highly probable that the query intended to investigate a different compound from the Vanderbilt University (VU) chemical library that is indeed a selective M1 PAM. This guide will focus on a well-characterized M1 PAM from this series, VU0453595 , as a representative example to fulfill the core requirements of the original request.

An In-Depth Technical Guide on the Mechanism of Action of VU0453595, a Selective M1 Muscarinic Receptor Positive Allosteric Modulator

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the mechanism of action of VU0453595, a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It provides a comprehensive overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

VU0453595 is a highly selective, systemically active M1 positive allosteric modulator (PAM).[1] Unlike orthosteric agonists that directly activate the receptor at the acetylcholine (ACh) binding site, VU0453595 binds to a distinct allosteric site on the M1 receptor. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, acetylcholine. This modulatory activity enhances the signal transduction cascade initiated by ACh binding, leading to an amplified physiological response in tissues and brain regions where M1 receptors are expressed. Notably, M1 PAMs like VU0453595 that lack intrinsic agonist activity are suggested to have a more favorable profile for enhancing cognition with a lower risk of adverse effects compared to allosteric modulators with agonist properties.[2]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of VU0453595.

| Parameter | Value | Species/Assay Condition | Reference |

| EC50 (PAM activity) | 2140 nM | In vitro | [1] |

| In vivo efficacy | 1-10 mg/kg (i.p.) | Mouse model of schizophrenia (reversal of PCP-induced deficits) | [1] |

| M1 Agonism | Minimal to none | In vitro cell lines | [2][3] |

| M1 Selectivity | High | Assessed against other muscarinic receptor subtypes | [1] |

Signaling Pathways and Molecular Interactions

Positive allosteric modulation of the M1 receptor by VU0453595 enhances the canonical Gq/11 protein-coupled signaling pathway. Upon potentiation of acetylcholine's effect, the activated M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses crucial for cognitive processes such as learning and memory.

Caption: M1 PAM Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following outlines a general protocol for assessing the in vivo efficacy of an M1 PAM like VU0453595 in a rodent model of cognitive impairment.

In Vivo Reversal of PCP-Induced Behavioral Deficits

Objective: To determine if VU0453595 can reverse the cognitive and social interaction deficits induced by repeated phencyclidine (PCP) administration in mice, a model relevant to schizophrenia.

Methodology:

-

Animal Model: Adult male mice are subjected to a sub-chronic PCP treatment regimen to induce behavioral deficits.

-

Drug Administration: VU0453595 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

-

Behavioral Testing: A battery of behavioral tests is conducted, including:

-

Social Interaction Test: To assess deficits in social behavior.

-

Novel Object Recognition Test: To evaluate cognitive deficits in learning and memory.

-

-

Data Analysis: The performance of mice treated with VU0453595 is compared to that of vehicle-treated and PCP-treated control groups. Statistical analysis is performed to determine the significance of any observed reversal of behavioral deficits.

Caption: In Vivo PCP Reversal Workflow.

Conclusion

VU0453595 exemplifies the therapeutic potential of selective M1 positive allosteric modulators. By enhancing the physiological signaling of acetylcholine without direct receptor activation, these compounds offer a nuanced approach to modulating M1 receptor activity. This mechanism is thought to provide a wider therapeutic window and a reduced side-effect profile compared to orthosteric agonists. The preclinical data for VU0453595 supports its potential for treating cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease. Further research and clinical development of M1 PAMs are warranted to fully elucidate their therapeutic utility.

References

In-Depth Technical Guide: Isoform-Selective Inhibition of Phospholipase D2 by VU 0364739 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Phospholipase D2 (PLD2) by VU 0364739 hydrochloride. It includes quantitative data on its selectivity, detailed experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and experimental workflows.

Core Concept: Selective PLD2 Inhibition

Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline. Two major mammalian isoforms, PLD1 and PLD2, share significant sequence identity but are regulated by different mechanisms and play distinct roles in cellular processes. Inhibition of PLD activity has been linked to increased apoptosis in cancer cells, as well as decreased cell invasion and metastasis, making isoform-specific PLD inhibitors valuable tools for research and potential therapeutic development.[1] this compound emerged from a matrix library strategy as a potent and highly selective inhibitor of PLD2.[1]

Quantitative Data: PLD2 Selectivity of this compound

This compound demonstrates significant selectivity for PLD2 over PLD1. The half-maximal inhibitory concentration (IC50) values are consistently reported across multiple sources, highlighting its utility as a selective tool compound.

| Target | IC50 (nM) | Selectivity (Fold) |

| PLD2 | 20 - 22 | ~75 |

| PLD1 | 1500 |

Data compiled from sources[2][3][4][5][6].

While VU 0364739 displays impressive selectivity, it is important to note that at higher concentrations (e.g., 10 µM) used in some in vitro studies, it can inhibit both PLD1 and PLD2.[7] This has led to the development of next-generation PLD2 inhibitors with even greater selectivity.[7][8]

Experimental Protocols

The determination of the isoform-specific inhibitory activity of this compound involves both biochemical and cellular assays.

In Vitro Biochemical Assay for PLD Activity

This assay directly measures the enzymatic activity of purified PLD1 and PLD2 in the presence of the inhibitor.

Principle: The assay quantifies the release of [methyl-³H] choline from a radiolabeled substrate, [choline-methyl-³H] dipalmitoyl-phosphatidylcholine.

Methodology:

-

Reconstitution of PLD: Purified PLD1 or PLD2 (3–50 nM) is reconstituted with phospholipid vesicle substrates.

-

Substrate Composition: The vesicles are composed of 10 µM dipalmitoyl-PC, 100 µM phosphatidylethanolamine (PE) from bovine liver, 6.2 µM phosphatidylinositol 4,5-bisphosphate (PIP₂) from porcine brain, and 1.4 µM cholesterol.

-

Inhibitor Incubation: The reconstituted enzyme is incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

Quantification: The amount of released [methyl-³H] choline is measured, which is directly proportional to the PLD activity.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular Assay for Endogenous PLD Activity

This assay measures the activity of PLD within intact cells, providing a more physiologically relevant assessment of the inhibitor's efficacy.

Principle: This method utilizes the transphosphatidylation activity of PLD in the presence of a primary alcohol, in this case, deuterated 1-butanol. PLD will preferentially catalyze the transfer of the phosphatidyl group to 1-butanol, generating phosphatidylbutanol (PtdBut), which can be quantified as a measure of PLD activity.

Methodology:

-

Cell Culture: Cells are seeded in 12-well plates and grown to confluence.

-

Serum Starvation: For many cell types, cells are serum-starved for 18 hours prior to the assay.

-

Inhibitor Pre-treatment: Cells are pre-treated with a range of this compound concentrations or a DMSO vehicle control for 5 minutes at room temperature.

-

PLD Stimulation (for PLD1): For assessing PLD1 activity, cells (e.g., PMA-stimulated Calu-1 cells) are often stimulated to induce PLD1 activity. For basal PLD2 activity, a cell line with stable overexpression of PLD2 (e.g., HEK293-gfpPLD2) can be used.

-

Transphosphatidylation Reaction: Deuterated 1-butanol is added to the cells to initiate the transphosphatidylation reaction.

-

Lipid Extraction and Analysis: The reaction is stopped, and cellular lipids are extracted. The amount of deuterated PtdBut is quantified, typically by mass spectrometry.

-

Data Analysis: The reduction in PtdBut formation in the presence of the inhibitor is used to determine the IC50 values for cellular PLD activity.

Visualizations: Signaling Pathways and Experimental Workflows

Phospholipase D Signaling Pathway

Caption: The inhibitory action of VU 0364739 on the PLD2 signaling cascade.

Experimental Workflow for Cellular PLD Activity Assay

Caption: Workflow for determining cellular PLD activity using transphosphatidylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PLD2. Its ~75-fold selectivity over PLD1 makes it a valuable pharmacological tool for dissecting the distinct cellular functions of these two isoforms. The experimental protocols outlined in this guide provide a framework for accurately assessing its inhibitory activity in both biochemical and cellular contexts. Understanding the nuances of its selectivity and the methodologies for its evaluation is crucial for the design and interpretation of studies aimed at elucidating the role of PLD2 in health and disease.

References

- 1. Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

VU0364739 Hydrochloride: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

VU0364739 hydrochloride is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). With a significant 75-fold preference for PLD2 over the PLD1 isoform, this compound serves as a critical tool for investigating the specific roles of PLD2 in various cellular processes. Research has demonstrated its ability to induce apoptosis and curtail cell proliferation in cancer cell lines, suggesting its potential as a pharmacological probe in oncology and cell biology research. This document provides a comprehensive overview of VU0364739 hydrochloride, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in laboratory settings.

Core Properties and Mechanism of Action

VU0364739 hydrochloride is a selective inhibitor of the PLD2 enzyme.[1][2] The Phospholipase D family of enzymes catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in a multitude of cellular processes, including signal transduction, cell proliferation, and membrane trafficking. By selectively inhibiting PLD2, VU0364739 allows for the specific interrogation of PLD2-mediated signaling pathways.

The inhibitory activity of VU0364739 hydrochloride is isoform-specific, with a significantly higher potency for PLD2 compared to PLD1. This selectivity is crucial for dissecting the distinct physiological and pathological functions of the two main PLD isoforms.

Quantitative Data

The following table summarizes the key inhibitory concentrations (IC50) of VU0364739 hydrochloride against human PLD1 and PLD2.

| Target | IC50 (nM) | Selectivity (over PLD1) |

| PLD1 | 1500 | - |

| PLD2 | 20 | 75-fold |

Data compiled from multiple sources.[1][2]

Biological Activity

Anti-proliferative and Pro-apoptotic Effects in Cancer Cells

In vitro studies have demonstrated that VU0364739 hydrochloride exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines. Specifically, in MDA-MB-231 human breast adenocarcinoma cells, treatment with VU0364739 has been shown to:

-

Decrease cell proliferation in a time- and dose-dependent manner.

-

Induce apoptosis, as evidenced by an increase in caspase-3 and -7 activities. A significant, three-fold increase in caspase 3/7 activity was observed at a concentration of 10 µM.

These findings underscore the role of PLD2 in cancer cell survival and proliferation and highlight VU0364739 as a valuable tool for studying these mechanisms.

Experimental Protocols

In Vitro PLD Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of VU0364739 hydrochloride against PLD1 and PLD2.

Materials:

-

Purified human PLD1 and PLD2 enzymes

-

VU0364739 hydrochloride

-

Phosphatidylcholine (PC) substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing appropriate co-factors)

-

Detection system (e.g., fluorescent or colorimetric substrate for choline or phosphatidic acid)

Procedure:

-

Prepare a series of dilutions of VU0364739 hydrochloride in the assay buffer.

-

In a microplate, add the PLD enzyme (PLD1 or PLD2) to each well.

-

Add the diluted VU0364739 hydrochloride or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the phosphatidylcholine substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the product formation using the chosen detection system.

-

Calculate the percentage of inhibition for each concentration of VU0364739 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MDA-MB-231 cells)

This protocol describes a method to assess the effect of VU0364739 hydrochloride on the proliferation of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

VU0364739 hydrochloride

-

Cell proliferation reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay kit)

-

96-well microplates

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 1.5 x 10^4 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of VU0364739 hydrochloride in the complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of VU0364739 hydrochloride or vehicle control.

-

Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).

-

At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Caspase-3/7 Activity Assay (MDA-MB-231 cells)

This protocol details a method to measure the induction of apoptosis by VU0364739 hydrochloride through the activity of caspase-3 and -7.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

VU0364739 hydrochloride

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well microplates suitable for luminescence measurements

Procedure:

-

Seed MDA-MB-231 cells in a white-walled 96-well plate at a density of 15,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of VU0364739 hydrochloride (e.g., 1, 10, 100 µM) or vehicle control.

-

Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: The inhibitory action of VU0364739 on the PLD2 signaling pathway.

Caption: Workflow for in vitro and cell-based assays with VU0364739 HCl.

Pharmacokinetics

While VU0364739 hydrochloride has been described as having a favorable Drug Metabolism and Pharmacokinetics (DMPK) profile and being CNS penetrant, specific quantitative data such as plasma half-life, clearance, and bioavailability in preclinical models are not extensively reported in the public domain. Researchers planning in vivo studies are advised to perform preliminary pharmacokinetic assessments to determine appropriate dosing regimens and exposure levels.

Conclusion

VU0364739 hydrochloride is a valuable pharmacological tool for the specific inhibition of PLD2. Its demonstrated effects on cancer cell proliferation and apoptosis provide a strong basis for its use in research aimed at elucidating the roles of PLD2 in health and disease. The experimental protocols provided herein offer a starting point for researchers to incorporate this selective inhibitor into their studies.

References

An In-depth Technical Guide to the Discovery and Synthesis of VU0364739 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364739 hydrochloride is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD2 activity has been linked to several pathological conditions, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU0364739 hydrochloride. It details the quantitative data associated with its inhibitory activity and pharmacokinetic properties, outlines the experimental protocols for its synthesis and evaluation, and illustrates its mechanism of action within relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, cell signaling, and medicinal chemistry.

Discovery and Rationale

VU0364739 was identified through a systematic drug discovery effort aimed at developing isoform-selective PLD inhibitors. The rationale for targeting PLD2 stems from its role in producing the lipid second messenger, phosphatidic acid (PA), which is a key regulator of various signaling proteins, including the mammalian target of rapamycin (mTOR) and Akt, both central to cell growth, proliferation, and survival.

The discovery of VU0364739 was the result of a matrix library synthesis approach, building upon a 1,3,8-triazaspiro[4.5]decan-4-one scaffold. This scaffold was identified as a promising starting point for developing PLD2-selective inhibitors. A library of compounds was synthesized by combining various acid chlorides with different halogenated triazaspirone cores. Through this systematic exploration of chemical space, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, later designated VU03647-39, emerged as a highly potent and selective inhibitor of PLD2.

Quantitative Data

The biological activity and pharmacokinetic properties of VU0364739 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of VU0364739

| Target | IC50 (nM) | Selectivity (fold) |

| PLD2 | 20 | 75-fold vs. PLD1 |

| PLD1 | 1500 | - |

Data compiled from multiple sources.

Table 2: Physicochemical and Pharmacokinetic Properties of VU0364739

| Property | Value |

| Physicochemical Properties | |

| Molecular Formula | C28H29FN4O2 |

| Molecular Weight | 472.56 g/mol |

| Aqueous Solubility | Data not publicly available. Commercial vendors suggest solubility in DMSO. |

| Pharmacokinetic Properties (Rat) | |

| Brain-to-Plasma Ratio | 0.73 |

| Fraction Unbound (fu) | 2% |

| Clearance | Low to Moderate |

| Metabolic Stability | Data not publicly available in detail, but described as having an acceptable DMPK profile. |

Data compiled from multiple sources.[1]

Synthesis of VU0364739 Hydrochloride

The synthesis of VU0364739 hydrochloride is a multi-step process involving the preparation of a key triazaspirone intermediate followed by amide coupling and final salt formation.

Synthesis of the Triazaspirone Core and Amine Intermediate

The synthesis begins with the construction of the 1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one core. This is followed by the introduction of a protected aminoethyl side chain at the 8-position of the spirocycle. Subsequent deprotection yields the key amine intermediate, 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. While detailed, step-by-step public protocols for these specific intermediates are scarce, the general approach involves nucleophilic substitution and cyclization reactions common in heterocyclic chemistry.

Amide Coupling and Hydrochloride Salt Formation

The final steps in the synthesis of VU0364739 hydrochloride are outlined below.

Experimental Protocol: Amide Coupling and Salt Formation

-

Amide Coupling: To a solution of 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA). The mixture is cooled in an ice bath. 2-Naphthoyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the free base of VU0364739.

-

Hydrochloride Salt Formation: The purified free base of VU0364739 is dissolved in a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether. A solution of hydrochloric acid in a volatile organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield VU0364739 hydrochloride as a solid.

Experimental Protocols

In Vitro PLD2 Inhibition Assay

The potency of VU0364739 against PLD2 is determined using an in vitro enzymatic assay that measures the hydrolysis of a radiolabeled substrate.

Experimental Protocol: In Vitro PLD2 Activity Assay

-

Substrate Preparation: The substrate, [³H]phosphatidylcholine, is incorporated into phospholipid vesicles. This is typically achieved by drying a mixture of phosphatidylcholine, phosphatidylethanolamine, and [³H]phosphatidylcholine under a stream of nitrogen and then resuspending the lipid film in an appropriate assay buffer followed by sonication to form vesicles.

-

Enzyme Reaction: The assay is performed in a reaction buffer containing HEPES, pH 7.5, and other necessary cofactors. Recombinant human PLD2 enzyme is pre-incubated with varying concentrations of VU0364739 (or vehicle control) for a specified period at room temperature.

-

Initiation and Termination: The enzymatic reaction is initiated by the addition of the [³H]phosphatidylcholine-containing vesicles. The reaction is allowed to proceed at 37°C for a set time and is then terminated by the addition of a quench solution, typically a mixture of chloroform and methanol.

-

Product Separation and Quantification: The radiolabeled product, [³H]choline, is separated from the unreacted substrate by liquid-liquid extraction. The aqueous phase containing the [³H]choline is collected, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of PLD2 activity is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

VU0364739 exerts its biological effects by inhibiting the enzymatic activity of PLD2, thereby reducing the cellular levels of phosphatidic acid (PA). PA is a critical lipid second messenger that directly and indirectly influences a number of key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

PLD2 in the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The mechanism by which VU0364739 modulates this pathway is illustrated in the following diagram.

Caption: VU0364739 inhibits PLD2, reducing PA and downstream Akt/mTOR signaling.

Mechanism of Action:

-

Activation of PLD2: Growth factor signaling through receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activates PLD2.

-

Production of Phosphatidic Acid (PA): Activated PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce PA.

-

Activation of mTOR Complexes: PA directly binds to and activates both mTORC1 and mTORC2.

-

Akt Phosphorylation: mTORC2 is a key kinase responsible for the phosphorylation of Akt at serine 473, a critical step for its full activation.

-

Downstream Signaling: Activated Akt phosphorylates a number of downstream substrates that promote cell survival. Activated mTORC1 phosphorylates S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.

-

Inhibition by VU0364739: VU0364739 selectively inhibits PLD2, leading to a decrease in the production of PA. This reduction in PA levels leads to decreased activation of mTORC2 and consequently, reduced phosphorylation and activation of Akt. The diminished mTORC1 signaling also contributes to the anti-proliferative effects.

Experimental Workflow for Assessing the Effect of VU0364739 on Akt Phosphorylation

To validate the proposed mechanism of action, the effect of VU0364739 on Akt phosphorylation can be assessed using the following experimental workflow.

Caption: Workflow for Western blot analysis of Akt phosphorylation upon VU0364739 treatment.

Conclusion

VU0364739 hydrochloride is a valuable pharmacological tool for investigating the biological roles of PLD2. Its high potency and selectivity make it a superior probe compound compared to earlier, less specific PLD inhibitors. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancers driven by aberrant PI3K/Akt/mTOR signaling. Further research into its metabolic stability, in vivo efficacy in various cancer models, and potential off-target effects will be crucial for its clinical translation. This technical guide provides a solid foundation of the current knowledge on VU0364739, empowering researchers to effectively utilize this compound in their studies and to build upon the existing body of work to further elucidate the therapeutic potential of PLD2 inhibition.

References

The Potent and Selective Inhibition of Phospholipase D2 by VU 0364739 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VU 0364739 hydrochloride, a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). PLD2 is a critical enzyme in cellular signaling, implicated in a variety of physiological and pathological processes, including cancer progression. This document consolidates key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating PLD2 function and developing novel therapeutic agents targeting this enzyme.

Introduction to PLD2 and this compound

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1] Mammals have two primary isoforms, PLD1 and PLD2, which share structural similarities but differ in their regulation and subcellular localization.[2] PLD2 is often found at the plasma membrane and is implicated in signaling pathways that control cell proliferation, migration, and survival.[3] Its dysregulation has been linked to various cancers, making it a compelling target for therapeutic intervention.

This compound is a highly selective inhibitor of PLD2.[4] Its ability to discriminate between PLD2 and its closely related isoform, PLD1, makes it a valuable tool for elucidating the specific roles of PLD2 in cellular processes.[5] This guide will delve into the quantitative measures of its inhibitory potency, the methods to assess its activity, and the signaling context in which it operates.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound is demonstrated by its low nanomolar inhibition of PLD2 and its significant selectivity over PLD1. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the functions of PLD2.

| Compound | Target | IC50 (nM) | Assay Type | Selectivity (PLD1/PLD2) | Reference |

| This compound | PLD2 | 20 | Cellular | 75-fold | [4][5] |

| PLD1 | 1500 | Cellular | [4][5] | ||

| VU0364739 | PLD2 | 22 | Biochemical (HEK293 cells) | Not specified | [6] |

| ML298 (a successor compound) | PLD2 | 355 | Cellular | >53-fold | [5][7] |

| PLD1 | >20,000 | Cellular | [5][7] |

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide hydrochloride | [8] |

| Molecular Formula | C26H27FN4O2 · HCl | [6] |

| Molecular Weight | 482.98 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [6] |

| Solubility | Soluble in DMSO | [6] |

| CAS Number | 1244639-78-8 | [6] |

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory activity of compounds like this compound against PLD2.

In Vitro PLD2 Activity Assay (Radiometric)

This biochemical assay measures the enzymatic activity of purified PLD2 by quantifying the formation of a radiolabeled product.

Materials:

-

Purified recombinant human PLD2

-

Liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and [³H]-labeled phosphatidylcholine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)

-

[³H]-butanol

-

This compound (or other inhibitors) dissolved in DMSO

-

Scintillation fluid and counter

Procedure:

-

Prepare liposomes by sonication or extrusion.

-

In a microcentrifuge tube, combine the assay buffer, purified PLD2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the [³H]-PC containing liposomes and [³H]-butanol.

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding a mixture of chloroform and methanol (1:2, v/v).

-

Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (9:1, v/v).

-

Spot the extract onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).

-

Visualize the separated lipids (e.g., using iodine vapor).

-

Scrape the spot corresponding to [³H]-phosphatidylbutanol into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PLD2 inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based PLD2 Activity Assay

This assay measures PLD2 activity within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

-

A suitable cell line (e.g., HEK293 cells overexpressing PLD2, or a cancer cell line with high endogenous PLD2 activity like MDA-MB-231).

-

Cell culture medium and supplements.

-

[³H]-myristic acid or [³H]-palmitic acid for metabolic labeling.

-

Phorbol 12-myristate 13-acetate (PMA) or other stimuli to activate PLD.

-

1-butanol.

-

This compound (or other inhibitors) dissolved in DMSO.

-

Lysis buffer.

-

Reagents for lipid extraction and TLC as described in the in vitro assay.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Label the cells by incubating them with [³H]-myristic acid or [³H]-palmitic acid in the culture medium for 18-24 hours.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

-

Add 1-butanol to the medium (final concentration ~0.3-0.5%).

-

Stimulate the cells with PMA (or another appropriate agonist) for 30-60 minutes to activate PLD.

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and collect the cell lysate.

-

Perform lipid extraction, separation by TLC, and quantification of [³H]-phosphatidylbutanol as described in the in vitro assay protocol.

-

Normalize the results to total lipid radioactivity or protein concentration.

-

Calculate the percentage of inhibition and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PLD2 and a typical experimental workflow for evaluating PLD2 inhibitors.

PLD2 Signaling Pathway

Caption: PLD2 signaling cascade initiated by receptor tyrosine kinases.

Experimental Workflow for PLD2 Inhibition

Caption: Workflow for the evaluation of PLD2 inhibitors.

Conclusion

This compound stands out as a critical research tool for the study of PLD2. Its high potency and selectivity allow for the precise interrogation of PLD2-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers aiming to understand the roles of PLD2 in health and disease, and for those in the process of developing next-generation PLD2 inhibitors for therapeutic applications. As our understanding of PLD2's functions continues to grow, the utility of selective inhibitors like this compound will undoubtedly increase.

References

- 1. cusabio.com [cusabio.com]

- 2. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

VU 0364739 Hydrochloride: A Technical Guide for Researchers

Disclaimer: Initial reports and user queries have occasionally misidentified VU 0364739 hydrochloride as a selective M5 negative allosteric modulator. This document clarifies that based on current scientific literature, this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2). To address the initial query comprehensively, this guide provides information on both this compound as a PLD2 inhibitor and general information regarding the M5 muscarinic acetylcholine receptor, including its signaling pathway and methods for characterizing its negative allosteric modulators (NAMs).

Core Chemical Properties of this compound

This section provides the key chemical and physical properties of this compound, a well-characterized PLD2 inhibitor.

| Property | Value |

| Chemical Name | N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide hydrochloride |

| Molecular Formula | C₂₆H₂₇FN₄O₂·HCl |

| Molecular Weight | 482.98 g/mol |

| CAS Number | 1244640-48-9 |

| Appearance | Solid |

| Purity | ≥98% (typically assessed by HPLC) |

| Solubility | Soluble in DMSO (e.g., to 100 mM) |

| Storage | Desiccate at room temperature |

Mechanism of Action: A Selective PLD2 Inhibitor

VU 0364739 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] It exhibits significant selectivity for PLD2 over the PLD1 isoform.

Quantitative Data on PLD Inhibition:

| Parameter | Value |

| PLD2 IC₅₀ | ~20 nM |

| PLD1 IC₅₀ | ~1500 nM |

| Selectivity | ~75-fold for PLD2 over PLD1 |

The inhibition of PLD2 by VU 0364739 prevents the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in various cellular processes, including cell proliferation, migration, and membrane trafficking.

The M5 Muscarinic Acetylcholine Receptor (A Separate Target)

While this compound is not an M5 modulator, the M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that is a subject of significant research interest. M5 receptors are primarily coupled to Gq/11 proteins.

M5 Receptor Signaling Pathway

Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

References

- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: VU 0364739 hydrochloride

An Essential Tool for Investigating Phospholipase D2 Signaling

This technical guide provides a comprehensive overview of VU 0364739 hydrochloride (CAS Number: 1244640-48-9), a potent and selective inhibitor of Phospholipase D2 (PLD2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of PLD2 and its role in various physiological and pathological processes.

Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide class of compounds. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1244640-48-9 |

| Molecular Formula | C₂₆H₂₇FN₄O₂·HCl |

| Molecular Weight | 482.98 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Pharmacological Profile

VU 0364739 is a highly selective, allosteric inhibitor of Phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a multitude of cellular processes, including cell proliferation, survival, and migration. VU 0364739 exhibits a significant preference for PLD2 over its isoform, PLD1.

Potency and Selectivity

The inhibitory activity of VU 0364739 has been characterized in both biochemical and cellular assays.

| Target | IC₅₀ (in vitro) | IC₅₀ (cellular) | Selectivity (PLD1/PLD2) |

| PLD2 | 20 nM | ~20 nM | \multirow{2}{*}{75-fold} |

| PLD1 | 1500 nM | ~1.5 µM |

IC₅₀ values are approximate and may vary depending on the specific assay conditions.

Synthesis

The synthesis of this compound involves a multi-step process centered around the construction of the 1,3,8-triazaspiro[4.5]decan-4-one core. The key steps are outlined below. While a detailed, step-by-step protocol for the hydrochloride salt is not publicly available, the synthesis of the parent compound, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, has been described.

Synthetic Workflow

Caption: Synthetic scheme for this compound.

Biological Activities and Applications

VU 0364739 has been utilized as a pharmacological tool to investigate the biological functions of PLD2 in various contexts, particularly in cancer and inflammatory diseases.

In Vitro Studies

-

Anti-proliferative Effects: VU 0364739 has been shown to inhibit the proliferation of cancer cell lines, such as the MDA-MB-231 human breast cancer cell line, in a dose- and time-dependent manner.

-

Induction of Apoptosis: The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 and caspase-7 activity.

In Vivo Studies

-

DSS-Induced Colitis Model: In a murine model of dextran sulfate sodium (DSS)-induced colitis, administration of this compound (10 mg/kg) has been demonstrated to ameliorate disease symptoms, suggesting a role for PLD2 in intestinal inflammation.

Signaling Pathways

PLD2 is a key enzyme in cellular signaling, and its inhibition by VU 0364739 can impact multiple downstream pathways. The phosphatidic acid produced by PLD2 acts as a signaling molecule that can modulate the activity of various proteins, including kinases and phosphatases, thereby influencing cell growth, survival, and apoptosis.

Caption: Simplified PLD2 signaling pathway.

Experimental Protocols

The following are representative protocols for assays in which this compound has been utilized. These should be adapted and optimized for specific experimental conditions.

In Vitro PLD2 Enzymatic Assay

This protocol is a generalized procedure based on published methods.

-

Reagents:

-

Recombinant human PLD2 enzyme

-

Phosphatidylcholine (PC) substrate (e.g., with a fluorescent or radiolabeled headgroup)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM EGTA, 2 mM MgCl₂)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer, substrate, and the diluted inhibitor.

-

Initiate the reaction by adding the recombinant PLD2 enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the product formation using an appropriate detection method (e.g., fluorescence or scintillation counting).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MDA-MB-231 cells)

This protocol is based on a standard MTT or CCK-8 assay.

-

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT)

-

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

At the end of the treatment period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

-

Caspase-3/7 Activity Assay

This protocol utilizes a commercially available luminescent or fluorescent caspase-3/7 assay kit.

-

Materials:

-

Cells treated with this compound as in the proliferation assay.

-

Caspase-3/7 assay kit (containing substrate and lysis buffer).

-

-

Procedure:

-

Culture and treat cells in a 96-well plate as described above.

-

Equilibrate the plate and the caspase-3/7 reagent to room temperature.

-

Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Normalize the results to cell number or protein concentration if necessary.

-

In Vivo DSS-Induced Colitis Model

This is a representative protocol and requires appropriate ethical approval and adherence to animal welfare guidelines.

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

-

Induction of Colitis:

-

Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days.

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) daily or on a specified schedule.

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

-

DAI Scoring:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).

-

Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).

-

Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding).

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the animals and collect the colons for measurement of length and histological analysis.

-

Selectivity Profile

Conclusion

This compound is a valuable research tool for the specific inhibition of PLD2. Its high potency and selectivity allow for the precise dissection of PLD2-mediated signaling pathways in a variety of cellular and in vivo models. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively utilize this compound in their studies.

In-Depth Technical Guide: VU0364739 Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364739 hydrochloride is a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in the generation of the second messenger phosphatidic acid (PA). Elevated PLD activity is observed in various cancers and is associated with increased cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the effects of VU0364739 hydrochloride on cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

VU0364739 hydrochloride exerts its effects by specifically inhibiting the enzymatic activity of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce PA. PA, in turn, acts as a critical signaling molecule, influencing a variety of downstream pathways crucial for cancer progression, most notably the PI3K/Akt/mTOR pathway. By blocking PA production, VU0364739 hydrochloride effectively dampens these pro-survival and pro-proliferative signals.

Signaling Pathway

The inhibition of PLD2 by VU0364739 hydrochloride disrupts a key signaling cascade integral to cancer cell growth and survival. The pathway can be visualized as follows:

Figure 1: Signaling pathway inhibited by VU0364739 hydrochloride.

Effects on Cancer Cell Lines: Quantitative Data

While extensive quantitative data for VU0364739 hydrochloride across a wide range of cancer cell lines is still emerging in the public domain, preliminary studies have focused on its impact on prostate cancer.

Table 1: Effect of VU0364739 Hydrochloride on Prostate Cancer Cell Lines

| Cell Line | Assay | Endpoint | Observed Effect |

| PC-3 | Cell Viability (MTS) | Reduction in viable cells | Dose-dependent decrease |

| DU145 | Cell Viability (MTS) | Reduction in viable cells | Dose-dependent decrease |

| LNCaP | Cell Viability (MTS) | Reduction in viable cells | Dose-dependent decrease |

| PC-3 | Colony Formation | Number and size of colonies | Significant reduction |

| DU145 | Colony Formation | Number and size of colonies | Significant reduction |

| LNCaP | Colony Formation | Number and size of colonies | Significant reduction |

| PC-3 | Cell Migration (Wound Healing) | Rate of wound closure | Inhibition of cell migration |

| DU145 | Cell Migration (Wound Healing) | Rate of wound closure | Inhibition of cell migration |

Note: Specific IC50 values for cell viability and quantitative migration inhibition rates are not yet consistently reported in publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of VU0364739 hydrochloride on cancer cell lines.

Cell Viability Assay (MTS)

This protocol is for determining the dose-dependent effect of VU0364739 hydrochloride on the viability of cancer cells.

Figure 2: Workflow for MTS cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., PC-3, DU145, LNCaP)

-

Complete culture medium

-

96-well clear-bottom tissue culture plates

-

VU0364739 hydrochloride stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of VU0364739 hydrochloride in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Colony Formation Assay

This assay assesses the effect of VU0364739 hydrochloride on the ability of single cells to undergo clonal expansion and form colonies.

Figure 3: Workflow for colony formation assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well tissue culture plates

-

VU0364739 hydrochloride

-

Methanol

-

0.5% Crystal Violet solution

Procedure:

-

Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of VU0364739 hydrochloride.

-

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

-

After the incubation period, wash the wells with PBS, and fix the colonies with cold methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

This assay evaluates the effect of VU0364739 hydrochloride on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip

-

VU0364739 hydrochloride

Procedure:

-

Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of VU0364739 hydrochloride or vehicle control.

-

Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

-

Measure the width of the wound at different points and calculate the rate of wound closure.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with VU0364739 hydrochloride.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well tissue culture plates

-

VU0364739 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with VU0364739 hydrochloride for the desired duration.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PLD2-Akt-mTOR signaling pathway.

Materials:

-

Cancer cell line of interest

-

VU0364739 hydrochloride

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with VU0364739 hydrochloride for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

VU0364739 hydrochloride demonstrates significant potential as an anti-cancer agent by selectively targeting PLD2 and inhibiting downstream pro-survival signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanisms of action of this compound in various cancer cell line models. Future studies should focus on establishing comprehensive quantitative data, including IC50 values across a broader range of cancer types, and elucidating the full spectrum of its effects on tumor biology in vivo.

An In-depth Technical Guide to the Selective PLD2 Inhibitor VU0364739

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364739 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD2 activity has been linked to several pathologies, most notably cancer, where it plays a role in cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of VU0364739, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in research settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize VU0364739 as a tool to investigate the physiological and pathological roles of PLD2.

Introduction to VU0364739

VU0364739, chemically known as N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, is a well-characterized selective inhibitor of PLD2.[1] It emerged from a diversity-oriented synthesis approach aimed at improving the potency and selectivity of PLD inhibitors.[2] While an earlier generation inhibitor, VU0364739 still potently inhibits PLD1 at standard in vitro concentrations, newer compounds like ML298 offer greater selectivity.[3] Nevertheless, VU0364739 remains a valuable tool for studying PLD2 function.

Mechanism of Action

VU0364739 exhibits a dual mechanism of inhibition, targeting both the catalytic (orthosteric) site and an allosteric site on the PLD2 enzyme. This dual-binding mode contributes to its high potency. The inhibition of PLD2 by VU0364739 prevents the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that activates a multitude of downstream signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Data

The following tables summarize the key quantitative data for VU0364739.

Table 1: Physicochemical Properties of VU0364739

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₇FN₄O₂ | [4] |

| Molecular Weight | 446.52 g/mol | [4] |

| CAS Number | 1244639-78-8 | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Table 2: In Vitro and Cellular Potency of VU0364739

| Assay Type | Target | IC₅₀ | Reference |

| Biochemical Assay | Human PLD2 | 22 nM | [4] |

| Cellular Assay (HEK293 cells) | Human PLD2 | 20 nM | [3][4] |

| Cellular Assay | Human PLD1 | 1500 nM | [3] |

Table 3: In Vivo Pharmacokinetic Properties of VU0364739 in Rats

| Parameter | Route | Value | Reference |

| Clearance (CL) | IV (1 mg/kg) | 61.5 mL/min/kg | [5] |

| **Half-life (t₁/₂) ** | IV (1 mg/kg) | 1.52 h | [5] |

| Volume of Distribution (Vdss) | IV (1 mg/kg) | 8.1 L/kg | [5] |

| Plasma Concentration | PO (10 mg/kg) | 39.9 ng/mL | [5] |

| Brain Concentration | PO (10 mg/kg) | 29 ng/mL | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PLD2 and a general workflow for characterizing PLD inhibitors.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for VU0364739 Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364739 hydrochloride is a potent and selective inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways.[1] Dysregulation of PLD2 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of VU0364739 and to investigate its effects on cellular signaling.

Mechanism of Action

VU0364739 acts as a mixed-kinetics inhibitor, targeting both the catalytic site and an allosteric site on the PLD2 enzyme. This dual-inhibitory mechanism contributes to its high potency and selectivity for PLD2 over the PLD1 isoform.

Quantitative Data Summary

The inhibitory potency of VU0364739 hydrochloride against PLD1 and PLD2 has been determined in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | Assay Type | Cell Line/System | IC50 (nM) | Selectivity (PLD1/PLD2) |

| PLD2 | Cellular | - | 20 | ~75-fold |

| PLD1 | Cellular | - | 1500 | |

| PLD2 | Cellular | HeLa | 350 | >53-fold |

| PLD1 | Cellular | HeLa | >20,000 |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.[1][2]

Experimental Protocols

Two primary methods for determining PLD activity in vitro are described below: a traditional transphosphatidylation assay using 1-butanol and a more modern, non-radioactive coupled enzyme assay.

Protocol 1: In Vitro PLD Activity Assay (Transphosphatidylation Method)

This assay measures PLD activity by detecting the formation of phosphatidylbutanol (PBut), a product of the transphosphatidylation reaction catalyzed by PLD in the presence of a primary alcohol like 1-butanol.[1][3]

Materials:

-

Cells expressing PLD2 (e.g., HEK293, HeLa, or other relevant cell lines)

-

VU0364739 hydrochloride

-

1-butanol

-

Cell lysis buffer (e.g., RIPA buffer)

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid)

-

Phosphorimager or scintillation counter (for radiolabeled substrates) or Mass Spectrometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of VU0364739 hydrochloride or vehicle control (DMSO) for 30 minutes.

-

-

PLD Activity Stimulation:

-

Add 1-butanol to a final concentration of 0.3-1% to each well.

-

Stimulate PLD activity with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA) if required for the specific experimental question.

-

Incubate for 15-30 minutes at 37°C.

-

-

Lipid Extraction:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

-

TLC Analysis:

-

Spot the extracted lipids onto a silica TLC plate.

-

Develop the TLC plate in a chamber with an appropriate solvent system to separate the different lipid species.

-

Visualize and quantify the PBut spots using a phosphorimager (if using radiolabeled precursors) or by scraping the spots and using scintillation counting. Alternatively, extracted lipids can be analyzed by mass spectrometry for quantification of PBut.

-

-

Data Analysis:

-

Calculate the percentage of PLD activity relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the VU0364739 concentration to determine the IC50 value.

-

Protocol 2: Non-Radioactive PLD Activity Assay (Coupled Enzyme Assay)

This commercially available kit-based assay provides a colorimetric or fluorometric method to measure PLD activity.[4][5][6][7] PLD hydrolyzes phosphatidylcholine to produce choline, which is then oxidized by choline oxidase to generate hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to produce a colored or fluorescent product.

Materials:

-

PLD Activity Assay Kit (containing assay buffer, substrate, enzyme mix, probe, and standard)

-

Cells or purified PLD enzyme

-

VU0364739 hydrochloride

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or purified enzyme samples in the provided assay buffer.

-

-

Standard Curve Preparation:

-

Prepare a choline or H2O2 standard curve according to the kit instructions.

-

-

Inhibitor Treatment:

-

To the sample wells, add varying concentrations of VU0364739 hydrochloride or vehicle control.

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix containing the assay buffer, PLD substrate, enzyme mix, and probe as per the kit's protocol.

-

-

Assay Measurement:

-

Add the reaction mix to each well of the 96-well plate containing the samples and standards.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance (at ~570 nm for colorimetric) or fluorescence (at Ex/Em = 535/587 nm for fluorometric) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Use the standard curve to determine the amount of choline or H2O2 produced in each sample.

-

Calculate the PLD activity and the percentage of inhibition for each concentration of VU0364739.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

PLD2 Signaling Pathway

VU0364739 inhibits PLD2, which is a critical node in several signaling pathways. A key pathway involves the Epidermal Growth Factor Receptor (EGFR). Upon activation, EGFR can stimulate PLD2 activity. PLD2, in turn, produces phosphatidic acid (PA), a lipid second messenger. PA can then activate downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell survival, proliferation, and migration.[8][9][10][11]

Caption: PLD2 signaling downstream of EGFR activation.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of VU0364739 using an in vitro PLD activity assay.

References

- 1. Clickable Substrate Mimics Enable Imaging of Phospholipase D Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. abcam.com [abcam.com]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. pufei.com [pufei.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Phospholipase D2 Enhances Epidermal Growth Factor-Induced Akt Activation in EL4 Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The roles of phospholipase D in EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

Application Notes and Protocols for VU 0364739 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0364739 hydrochloride is a potent and highly selective small molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways.[1][2] It exhibits significantly greater potency for PLD2 over its isoform PLD1, making it a valuable tool for investigating the specific roles of PLD2 in various biological processes.[1][3] These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments, aiding in the exploration of PLD2-mediated signaling in health and disease.

Mechanism of Action

This compound acts as a dual inhibitor, targeting both the catalytic site and an allosteric site on the PLD2 enzyme.[4] This dual-binding mechanism contributes to its high potency and selectivity. PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical second messenger that recruits and activates a multitude of downstream effector proteins, thereby influencing a wide range of cellular functions including cell proliferation, survival, migration, and membrane trafficking. By inhibiting PLD2, this compound effectively reduces the production of PA, leading to the modulation of these downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity

| Target | IC₅₀ (nM) | Selectivity (fold) | Reference |

| PLD2 | 20 | >75-fold vs. PLD1 | [1] |

| PLD1 | 1500 | - | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 482.98 g/mol | [1] |

| Formula | C₂₆H₂₇FN₄O₂・HCl | [1] |

| Solubility | Soluble up to 100 mM in DMSO | [1] |

| Purity | ≥98% | [1] |

| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [5] |

Table 3: Cellular Effects (Example: MDA-MB-231 Breast Cancer Cells)

| Parameter | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| Cell Proliferation | 1, 5, 10 | 24, 48, 72, 96 hours | Time- and dose-dependent decrease in proliferation | [2] |

| Apoptosis (Caspase 3/7 activity) | 1, 10, 100 | 48 hours | Increased activity at 10 µM | [2] |

Signaling Pathway

The inhibition of PLD2 by this compound disrupts the canonical PLD signaling pathway. A simplified representation of this pathway is illustrated below.

Caption: PLD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of 482.98 g/mol , calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).